2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine 2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine
Brand Name: Vulcanchem
CAS No.: 143653-60-5
VCID: VC0129150
InChI: InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C
Molecular Formula: C19H20N2O7
Molecular Weight: 388.37

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine

CAS No.: 143653-60-5

Cat. No.: VC0129150

Molecular Formula: C19H20N2O7

Molecular Weight: 388.37

* For research use only. Not for human or veterinary use.

2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine - 143653-60-5

Specification

CAS No. 143653-60-5
Molecular Formula C19H20N2O7
Molecular Weight 388.37
IUPAC Name [(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1
SMILES CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator